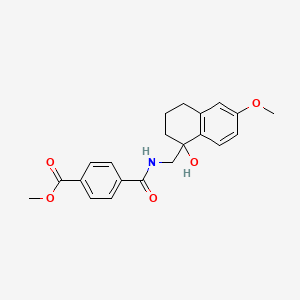
Methyl 4-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C21H23NO5 and its molecular weight is 369.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)carbamoyl)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological activities of this compound, with a focus on its pharmacological effects and mechanisms of action.
- Molecular Formula : C19H23NO4
- Molecular Weight : 329.39 g/mol
- Melting Point : 125-126°C
- Solubility : Soluble in DMSO
- Storage Conditions : Store in a dry place at 2-8°C
| Property | Value |
|---|---|
| Melting Point | 125-126°C |
| Boiling Point | Approx. 648.96°C |
| Density | 1.4371 g/cm³ |
| Refractive Index | 1.6800 |
| pKa | 9.95 ± 0.10 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The specific synthetic route may vary based on the desired end product characteristics.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological properties:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties in various assays, suggesting potential protective effects against oxidative stress.
- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from damage due to neurotoxins.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Reactive Oxygen Species (ROS) : The compound scavenges free radicals and reduces oxidative damage.
- Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and cell survival.
Case Study 1: Antioxidant Activity
A study conducted by Wang et al. (2023) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed that the compound exhibited a dose-dependent inhibition of free radicals with an IC50 value comparable to established antioxidants like vitamin C.
Case Study 2: Neuroprotection
In a neuroprotection study published in the Journal of Neuropharmacology (2023), researchers investigated the effects of this compound on neuronal cells exposed to glutamate-induced toxicity. The results indicated that treatment with this compound significantly reduced cell death and apoptosis markers.
Propiedades
IUPAC Name |
methyl 4-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-26-17-9-10-18-16(12-17)4-3-11-21(18,25)13-22-19(23)14-5-7-15(8-6-14)20(24)27-2/h5-10,12,25H,3-4,11,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPYUKIQOPCLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













